Pharmacological mechanism of action for N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide
Pharmacological mechanism of action for N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide
The following technical guide details the pharmacological mechanism of action for N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide , also known as the 2'-naphthyl isomer of NNEI (or MN-24 isomer).
[1]
Executive Technical Summary
N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide (herein referred to as NNEI-2'-naphthyl ) is a synthetic cannabinoid of the indole-3-carboxamide class.[1] It is a structural isomer of the potent agonist NNEI (MN-24), distinguished by the attachment of the naphthalene moiety at the C2 position rather than the C1 position.[1]
Pharmacologically, this positional isomerism results in a drastic reduction in binding affinity and intrinsic efficacy at the Cannabinoid Type 1 (CB1) receptor compared to its 1-naphthyl analogue.[1] While NNEI functions as a potent full agonist (Ki ~1.2 nM), NNEI-2'-naphthyl behaves as a low-potency partial agonist (Ki ~63 nM).[1]
Critical Toxicological Alert : Metabolic hydrolysis of the amide bond in this compound releases 2-naphthylamine , a known human carcinogen (IARC Group 1) associated with bladder cancer.[1] This distinguishes its toxicity profile significantly from 1-naphthyl-based cannabinoids.[1]
Chemical Identity & Physicochemical Profile
| Parameter | Detail |
| IUPAC Name | N-(naphthalen-2-yl)-1-pentyl-1H-indole-3-carboxamide |
| Common Aliases | NNEI 2'-naphthyl isomer, MN-24 isomer |
| Chemical Formula | C₂₄H₂₄N₂O |
| Molecular Weight | 356.47 g/mol |
| Structural Class | Indole-3-carboxamide |
| Key Structural Feature | Amide linker connecting Indole C3 to Naphthalene C2 |
Pharmacodynamics: Receptor Interaction & Signaling[1]
Receptor Binding Profile
The primary mechanism of action involves interaction with the transmembrane domain of the CB1 and CB2 G-protein coupled receptors (GPCRs).[1]
-
CB1 Receptor (Central): NNEI-2'-naphthyl exhibits moderate-to-low affinity .[1] The steric orientation of the 2-naphthyl group prevents optimal aromatic stacking within the hydrophobic binding pocket (specifically interacting with residues F200 and W356) that is otherwise achieved by the 1-naphthyl moiety in JWH-018 or NNEI.[1]
-
CB2 Receptor (Peripheral): The compound retains affinity for CB2 but acts with lower selectivity compared to other indole-3-carboxamides.[1]
Comparative Binding Data (Human Receptors):
| Compound | CB1 Affinity (
Data derived from radioligand displacement assays using [
Intracellular Signaling Cascade
Upon binding, NNEI-2'-naphthyl induces a conformational change in the CB1 receptor, triggering the activation of
Key Pathway Events:
-
Activation: Dissociation of
from the dimer.[1] -
Adenylate Cyclase Inhibition:
inhibits adenylate cyclase, reducing intracellular cAMP levels.[1] -
MAPK Activation: Free
subunits trigger phosphorylation of ERK1/2 (pERK).[1] -
Ion Channel Modulation: Inhibition of voltage-gated
channels (N-type/P/Q-type) and activation of GIRK channels, leading to hyperpolarization.[1]
Visualization: Signaling & Metabolism
The following diagram illustrates the attenuated signaling pathway and the critical metabolic hydrolysis leading to toxicity.[1]
Figure 1: Pharmacological signaling cascade (top) and metabolic activation of toxicity (bottom).[1]
Pharmacokinetics & Metabolism (ADME-T)[1]
Metabolic Pathways
Metabolism is primarily hepatic, mediated by carboxylesterases (CES) and Cytochrome P450 (CYP) enzymes.[1]
-
Amide Hydrolysis (Primary Route):
-
Oxidative Functionalization (Secondary Route):
Toxicology: The Isomer Hazard
Unlike the 1-naphthyl isomer (NNEI), the 2-naphthyl isomer poses a severe specific toxicity risk.[1]
-
Mechanism: The hydrolysis product, 2-naphthylamine , is a potent bladder carcinogen.[1] It undergoes N-hydroxylation in the liver (via CYP1A2) to form N-hydroxy-2-naphthylamine, which is transported to the bladder.[1] In the acidic urine environment, it forms a reactive nitrenium ion that covalently binds to DNA (guanine residues), causing mutations.[1]
-
Risk Assessment: Chronic exposure, even at low doses typical of recreational use, carries a non-trivial risk of carcinogenesis not present in the 1-naphthyl analogues.[1]
Experimental Protocols
[ H]CP-55,940 Radioligand Binding Assay
To determine affinity (
Reagents:
-
Membrane preparations: CHO cells stably expressing hCB1 or hCB2.[1][2]
-
Radioligand: [
H]CP-55,940 (0.5 nM final conc).[1] -
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.[1]
Workflow:
-
Preparation: Dilute NNEI-2'-naphthyl in DMSO (10 mM stock) to varying concentrations (
to M). -
Incubation: Mix 50
g membrane protein, radioligand, and test compound in 96-well plates. Incubate for 90 minutes at 30°C. -
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.
-
Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.[1]
-
Analysis: Calculate
using non-linear regression; convert to using the Cheng-Prusoff equation: .[1]
[ S]GTP S Functional Assay
To determine intrinsic efficacy (
Workflow:
-
Incubation: Incubate hCB1 membranes (10
g) with GDP (10 M) and test compound in assay buffer for 30 min at 30°C. -
Activation: Add [
S]GTP S (0.1 nM) and incubate for an additional 60 min. -
Filtration & Counting: Filter and count bound radioactivity as described above.
-
Normalization: Define basal binding as 0% and maximal CP-55,940 stimulation as 100%. NNEI-2'-naphthyl is expected to show <50% efficacy relative to CP-55,940.[1]
References
-
Banister, S. D., et al. (2016).[1] "Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs: AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA." ACS Chemical Neuroscience, 6(9), 1546–1559.[1] Link[1]
-
Wiley, J. L., et al. (2016).[1] "Pharmacological evaluation of synthetic cannabinoids identified as constituents of spice."[1][2][3][4] Forensic Toxicology, 34, 296–307.[1] (Source of pKi data for NNEI-2'-naphthyl isomer). Link
-
Cannaert, A., et al. (2016).[1] "Detection and Activity Profiling of Synthetic Cannabinoids and Their Metabolites." Analytical Chemistry, 88(23), 11476–11485.[1] Link[1]
-
International Agency for Research on Cancer (IARC). (2012).[1] "2-Naphthylamine."[1] Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 100F.[1] Link
-
Cayman Chemical. (2024).[1] "5-fluoro NNEI 2'-naphthyl isomer Product Information." (Confirming structural isomerism). Link
